molecular formula C13H12ClNO3 B1330525 Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate CAS No. 27568-05-4

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

Cat. No. B1330525
Key on ui cas rn: 27568-05-4
M. Wt: 265.69 g/mol
InChI Key: BBOZDELEERNECG-UHFFFAOYSA-N
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Patent
US04343804

Procedure details

A stirred mixture of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, 66.63 g (0.269 mole) and phosphorous oxychloride (350 ml) was warmed until all the solid had dissolved and then heated at reflux temperature for two hours. After cooling to below 100° C. the mixture was concentrated in a rotary evaporator. The residual oil was dissolved in 100 ml acetone and the solution poured onto an ice-water mixture (800 ml). The mixture was neutralized with 6 N sodium hydroxide solution and the solid product extracted successively with 450 ml, 250 ml and 100 ml portions of methylene chloride. The extracts were combined, washed with water, dried over anhydrous magnesium sulfate and concentrated to yield 68.16 g crude product. This crude product was dissolved in 500 ml hot toluene and filtered to remove a small quantity of insoluble material. The toluene solution was filtered through a bed of 250 g fluorisil followed by two liters of toluene and four liters of chloroform. The purified solution was concentrated to give 64.17 g of oil (89%) which crystallized to an off-white solid on cooling. The solid melted at 75°-77° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].P(Cl)(Cl)([Cl:21])=O>C1(C)C=CC=CC=1>[Cl:21][C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=NC2=C(C=CC=C12)OC)C(=O)OCC
Name
Quantity
350 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed until all the solid
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to below 100° C. the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in 100 ml acetone
ADDITION
Type
ADDITION
Details
the solution poured onto an ice-water mixture (800 ml)
EXTRACTION
Type
EXTRACTION
Details
the solid product extracted successively with 450 ml, 250 ml and 100 ml portions of methylene chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 68.16 g crude product
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a small quantity of insoluble material
FILTRATION
Type
FILTRATION
Details
The toluene solution was filtered through a bed of 250 g fluorisil
CONCENTRATION
Type
CONCENTRATION
Details
The purified solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=C(C=CC=C12)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 64.17 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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